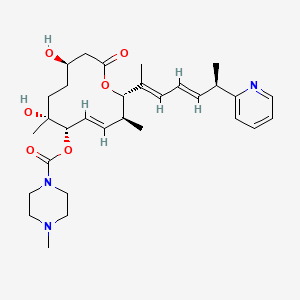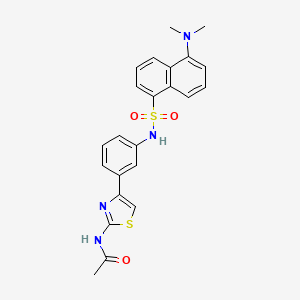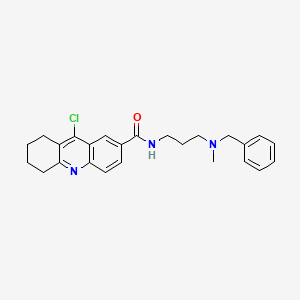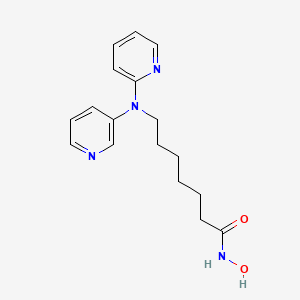
HUHS2002
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HUHS2002 is a free fatty acid derivative that acts as a potentiator of GluA1 AMPA receptor responses and α7 ACh receptor responses.
Scientific Research Applications
Regulation of GluA1 AMPA Receptor through PKC Phosphorylation
A significant application of HUHS2002, a free fatty acid derivative, is its effect on α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor responses. The study by Nishimoto et al. (2012) demonstrates that HUHS2002 potentiates currents through GluA1 AMPA receptors in a concentration-dependent manner. This potentiation is mediated by the activation of protein kinase C (PKC) and phosphorylation of the receptors at a specific site, revealing a critical mechanism of action for HUHS2002 in neuroscientific research (Nishimoto, Kanno, Shimizu, Tanaka, & Nishizaki, 2012).
Potentiation of α7 ACh Receptor Responses
Another research application of HUHS2002 is its impact on α7 acetylcholine (ACh) receptor responses. Kanno et al. (2012) found that HUHS2002 enhances whole-cell membrane currents through α7 ACh receptors. This effect is attributed to the indirect activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), possibly via inhibition of protein phosphatase 1 (PP1). This finding contributes to the understanding of HUHS2002's influence on cholinergic signaling and its potential applications in neurological and pharmacological research (Kanno, Shimizu, Tanaka, Nishimoto, & Nishizaki, 2012).
properties
CAS RN |
1393102-59-4 |
|---|---|
Product Name |
HUHS2002 |
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.38 |
IUPAC Name |
4-[4-(Z)-Hept-1-enyl-phenoxy] butyric acid |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-8-15-10-12-16(13-11-15)20-14-7-9-17(18)19/h6,8,10-13H,2-5,7,9,14H2,1H3,(H,18,19)/b8-6+ |
InChI Key |
UISWKZAGZZSFDP-SOFGYWHQSA-N |
SMILES |
O=C(O)CCCOC1=CC=C(/C=C/CCCCC)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HUHS2002; HUHS-2002; HUHS 2002; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)
![(Z)-4-[4-[3-[4-[[(Z)-3-Carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid](/img/structure/B607909.png)





![8-(3-Chloranylphenoxy)-7-[(4-chlorophenyl)methyl]-3-methyl-1-(3-oxidanylpropyl)purine-2,6-dione](/img/structure/B607921.png)
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)

